Cas no 1480595-05-8 (2-(trifluoromethyl)-1,3-oxazole-5-carboxylic acid)

2-(トリフルオロメチル)-1,3-オキサゾール-5-カルボン酸は、フッ素置換オキサゾール骨格を有する高反応性の有機中間体です。その分子構造中のトリフルオロメチル基(-CF3)は強い電子吸引性を示し、カルボキシル基(-COOH)との組み合わせにより、医薬品や農薬の合成における重要な構築ブロックとして機能します。特に、創薬化学分野では代謝安定性の向上や脂溶性の調整に寄与し、バイオアベイラビリティの最適化が可能です。有機合成における多様な縮合反応やエステル化反応に対応できるため、精密化学品の製造プロセスにおいて高い汎用性を発揮します。

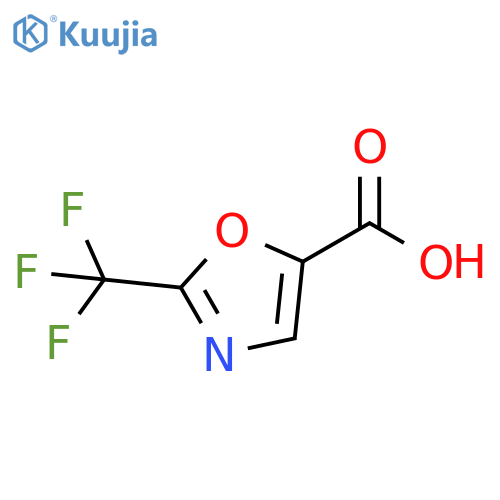

1480595-05-8 structure

商品名:2-(trifluoromethyl)-1,3-oxazole-5-carboxylic acid

CAS番号:1480595-05-8

MF:C5H2F3NO3

メガワット:181.069491863251

MDL:MFCD33549688

CID:5219306

PubChem ID:82408679

2-(trifluoromethyl)-1,3-oxazole-5-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 2-(trifluoromethyl)-1,3-oxazole-5-carboxylic acid

- 2-Trifluoromethyl-oxazole-5-carboxylic acid

-

- MDL: MFCD33549688

- インチ: 1S/C5H2F3NO3/c6-5(7,8)4-9-1-2(12-4)3(10)11/h1H,(H,10,11)

- InChIKey: BNPXXHOLEWFBSU-UHFFFAOYSA-N

- ほほえんだ: O1C(C(O)=O)=CN=C1C(F)(F)F

計算された属性

- せいみつぶんしりょう: 180.99867741g/mol

- どういたいしつりょう: 180.99867741g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 7

- 重原子数: 12

- 回転可能化学結合数: 1

- 複雑さ: 193

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.1

- トポロジー分子極性表面積: 63.3Ų

2-(trifluoromethyl)-1,3-oxazole-5-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-204070-1.0g |

2-(trifluoromethyl)-1,3-oxazole-5-carboxylic acid |

1480595-05-8 | 95% | 1g |

$2496.0 | 2023-05-25 | |

| eNovation Chemicals LLC | Y1293964-1g |

2-Trifluoromethyl-oxazole-5-carboxylic acid |

1480595-05-8 | 95% | 1g |

$1620 | 2024-07-28 | |

| Enamine | EN300-204070-0.5g |

2-(trifluoromethyl)-1,3-oxazole-5-carboxylic acid |

1480595-05-8 | 95% | 0.5g |

$1158.0 | 2023-09-16 | |

| eNovation Chemicals LLC | Y1293964-5g |

2-Trifluoromethyl-oxazole-5-carboxylic acid |

1480595-05-8 | 95% | 5g |

$6475 | 2024-07-28 | |

| Enamine | EN300-204070-5.0g |

2-(trifluoromethyl)-1,3-oxazole-5-carboxylic acid |

1480595-05-8 | 95% | 5g |

$7238.0 | 2023-05-25 | |

| Enamine | EN300-204070-10.0g |

2-(trifluoromethyl)-1,3-oxazole-5-carboxylic acid |

1480595-05-8 | 95% | 10g |

$10732.0 | 2023-05-25 | |

| Enamine | EN300-204070-1g |

2-(trifluoromethyl)-1,3-oxazole-5-carboxylic acid |

1480595-05-8 | 95% | 1g |

$1485.0 | 2023-09-16 | |

| Aaron | AR0285L9-1g |

2-(trifluoromethyl)-1,3-oxazole-5-carboxylic acid |

1480595-05-8 | 95% | 1g |

$2067.00 | 2025-02-15 | |

| Aaron | AR0285L9-2.5g |

2-(trifluoromethyl)-1,3-oxazole-5-carboxylic acid |

1480595-05-8 | 95% | 2.5g |

$4029.00 | 2025-02-15 | |

| Enamine | EN300-204070-10g |

2-(trifluoromethyl)-1,3-oxazole-5-carboxylic acid |

1480595-05-8 | 95% | 10g |

$6390.0 | 2023-09-16 |

2-(trifluoromethyl)-1,3-oxazole-5-carboxylic acid 関連文献

-

1. Water

-

Muhammad Tahir,Chuanbao Cao,Faheem K. Butt,Faryal Idrees,Nasir Mahmood,Zulfiqar Ali,Imran Aslam,M. Tanveer,Muhammad Rizwan,Tariq Mahmood J. Mater. Chem. A, 2013,1, 13949-13955

-

Feng-Hua Chen,Li-Ming Zhang,Qing-Tao Chen,Yi Zhang,Zhi-Jun Zhang Chem. Commun., 2010,46, 8633-8635

-

Brian Murphy,Moza Aljabri,Aaleya Mohamed Ahmed,Gillian Murphy,Brian J. Hathaway,Mark E. Light,Thomas Geilbrich,Michael B. Hursthouse Dalton Trans., 2006, 357-367

-

Wentao Wang,Tao Zheng,Qicheng Zhang,Fan Wu,Yihan Liu,Lin Zhang,Jun Zhang,Mingqian Wang,Yi Sun Biomater. Sci., 2020,8, 1748-1758

1480595-05-8 (2-(trifluoromethyl)-1,3-oxazole-5-carboxylic acid) 関連製品

- 1368927-01-8(3-amino-2-(3,4-difluorophenyl)propan-1-ol)

- 4747-27-7(methyl(2-{2-(methylamino)ethyldisulfanyl}ethyl)amine)

- 1934536-76-1((6-Methyl-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol)

- 1511093-74-5(tert-butyl 3-(1-phenylethyl)piperazine-1-carboxylate)

- 1360922-74-2(Methyl 5-chloro-3-cyanopicolinate)

- 953985-48-3(2-(4-fluorophenyl)-N-2-oxo-2-(2-phenylmorpholin-4-yl)ethylacetamide)

- 1369162-92-4(4-(3-methoxy-1,2-oxazol-5-yl)butan-2-amine)

- 1671064-19-9(Methyl 5-(benzyloxy)-2-methyl-1H-indole-3-carboxylate)

- 1892907-55-9(5-amino-1-cyclobutyl-1H-pyrazole-4-carboxylic acid)

- 929203-04-3(4-(3-pyridinyl)phenylboronic acid pinacol ester)

推奨される供給者

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Minglong (Xianning) Medicine Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量